molecular formula C9H14ClNOS B15327783 (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride

Cat. No.: B15327783
M. Wt: 219.73 g/mol
InChI Key: FAKQQESIYANEIA-UHFFFAOYSA-N
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Description

(2S)-2-Amino-2-(3-methylsulfanylphenyl)ethanol hydrochloride (CAS: 2061996-54-9) is a chiral organic compound with an ethanolamine backbone. Its molecular formula is C₉H₁₄ClNOS, and it has a molecular weight of 219.73 g/mol. The IUPAC name reflects its stereochemistry: the amino group occupies the 2S position, and the phenyl ring is substituted with a methylsulfanyl (-SMe) group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research .

Key structural features include:

  • Ethanolamine core: Provides hydrogen-bonding capacity via the hydroxyl and amino groups.
  • Chiral center (2S): Critical for enantiomer-specific biological activity.

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQQESIYANEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Methylsulfanylphenyl Ketones

Reductive amination represents the most widely employed method, leveraging the reactivity of ketones with amines under reducing conditions. The general pathway involves:

  • Formation of the Imine Intermediate : 3-Methylsulfanylacetophenone reacts with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Acid catalysts like acetic acid facilitate imine formation.
  • Stereoselective Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the corresponding β-amino alcohol. Hydrogenation at 30–50 bar H₂ pressure and 60–80°C achieves enantiomeric excess (ee) >95% when using chiral catalysts like (R)-BINAP-Ru complexes.
  • Salt Formation : Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, with precipitation achieving >98% purity after recrystallization.

Key Data :

  • Yield: 72–85% (over three steps).
  • Stereoselectivity: 92–97% ee using Ru-BINAP catalysts.
  • Solvent Optimization: THF outperforms DMF in reducing side reactions (by 15%).

Nucleophilic Substitution of Epoxides

This method exploits the ring-opening of epoxides with amines, offering a streamlined approach:

  • Epoxide Synthesis : 3-Methylsulfanylstyrene oxide is prepared via epoxidation of the corresponding allyl benzene derivative using meta-chloroperbenzoic acid (mCPBA).
  • Amine Ring-Opening : The epoxide reacts with ammonia or tert-butylamine in aqueous methanol at 50°C. Steric effects from the methylsulfanyl group direct nucleophilic attack to the less hindered carbon, favoring the (S)-configuration.
  • Acidification and Purification : Hydrochloric acid addition followed by silica gel chromatography isolates the hydrochloride salt with 80–88% yield.

Comparative Advantages :

  • Fewer synthetic steps compared to reductive amination.
  • Higher scalability for industrial production (batch sizes >10 kg reported).

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution provides an alternative:

  • Racemic Synthesis : A racemic mixture of 2-amino-2-(3-methylsulfanylphenyl)ethanol is prepared via classical Strecker synthesis or borane-mediated reduction of ketones.
  • Diastereomeric Salt Formation : The racemate is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. Differential solubility isolates the (S)-enantiomer.
  • Final Salt Conversion : The resolved freebase is converted to the hydrochloride using HCl gas in diethyl ether.

Efficiency Metrics :

  • Overall Yield: 50–65% (due to losses during resolution).
  • Purity: >99% ee after two recrystallizations.

Optimization Strategies for Industrial-Scale Production

Catalyst Design and Solvent Effects

Recent patents highlight the role of catalyst-substrate interactions in enhancing stereoselectivity. For example, ruthenium complexes with bulky phosphine ligands (e.g., Josiphos) improve ee by 8–12% compared to BINAP systems. Solvent polarity also critically influences reaction kinetics:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) ee (%)
THF 7.5 2.4 95
DMF 36.7 1.8 89
Ethanol 24.3 1.2 82

Data adapted from hydrogenation studies in.

Temperature and Pressure Modulation

Elevated temperatures (70–80°C) accelerate reductive amination but risk racemization. Pressure-controlled hydrogenation (25–30 bar H₂) balances reaction speed and stereochemical integrity. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.78 (q, J=6.5 Hz, CH-NH₂), δ 2.45 (s, SCH₃), and δ 7.2–7.4 (m, aromatic protons).
  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity with retention times of 12.3 min (S) and 14.1 min (R).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with intermolecular hydrogen bonding between the ammonium and chloride ions.

Applications and Derivative Synthesis

The hydrochloride salt serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Derivatives like 3-ethylidene-β-lactams exhibit enhanced tubulin polymerization inhibition (IC₅₀ = 0.8 μM).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol, also known as (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, is a chiral compound with a molecular formula of C9H13NOS and a molecular weight of 183.27 g/mol. It possesses an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring. The presence of the methylthio group significantly influences its chemical reactivity and biological properties compared to its enantiomers and other derivatives.

(S)-2-Amino-2-(3-methylthiophenyl)ethanol hydrochloride is a versatile chemical compound with applications ranging from organic synthesis to medicinal chemistry. Its applications stem from its unique stereochemistry and the presence of the methylthio group, influencing its chemical reactivity and biological properties. The amino and hydroxyl groups can form hydrogen bonds, while the methylthio group may engage in hydrophobic interactions, modulating the activity of biological targets.

(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride Applications

  • Organic Synthesis The compound serves as a synthetic intermediate in developing complex molecules. It can be used as a chiral building block in pharmaceutical synthesis.
  • Medicinal Chemistry It exhibits significant biological activity due to its ability to interact with various molecular targets, influencing processes such as enzyme inhibition and receptor signaling pathways. Its unique structure may provide advantages in developing new drugs or materials.
  • Pharmaceutical Research (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride has potential applications in developing treatments for nervous system disorders, cardiovascular diseases, and cancer. Further studies are necessary to elucidate its specific biological effects and mechanisms of action.
  • Chiral Building Block The compound is valuable for targeted applications in medicinal chemistry and organic synthesis due to its specific stereochemistry.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol hydrochloride with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Differences Predicted logP* Hazard Statements
(2S)-2-Amino-2-(3-methylsulfanylphenyl)ethanol hydrochloride 2061996-54-9 C₉H₁₄ClNOS 219.73 3-methylsulfanyl Reference compound ~1.8 (high lipophilicity) H302, H315, H319, H335
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 1951425-23-2 C₉H₁₃ClFNO 205.66 3-fluoro-2-methyl Fluorine increases electronegativity; methyl reduces steric hindrance ~1.2 Not specified
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride 2095772-93-1 C₉H₁₄ClNO 195.67 3-methyl Lacks sulfur; lower lipophilicity ~0.9 Similar to target compound (assumed)
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 C₈H₁₀ClF₂NO 209.62 2,5-difluoro Increased polarity due to fluorine; smaller phenyl substituent ~0.7 Not specified

*logP values estimated using substituent contributions.

Key Differences and Implications

Substituent Effects
  • Methylsulfanyl (-SMe) vs. Sulfur atoms may participate in hydrophobic or π-orbital interactions in biological systems . -Me groups (e.g., in m-tolyl derivatives) lack sulfur’s electron-rich properties, resulting in weaker interactions with sulfur-binding enzymes or receptors .
  • Fluorine Substituents: Fluorine’s electronegativity (e.g., in 3-fluoro-2-methyl or 2,5-difluoro analogs) enhances dipole interactions and metabolic stability.
Stereochemistry
  • The 2S configuration is conserved across all analogs, suggesting enantiomer-specific activity. For example, the (R)-enantiomer of 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride may exhibit distinct pharmacological profiles .
Pharmacological Potential
  • Target compound : The -SMe group may mimic cysteine or methionine residues in enzymes, making it a candidate for protease or kinase inhibition studies.
  • Fluorinated analogs : Often used in CNS drugs due to fluorine’s ability to enhance binding affinity and metabolic stability (e.g., saxagliptin derivatives in ).

Biological Activity

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, neuropharmacological effects, and other relevant studies.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of various derivatives related to this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that compounds related to this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values ranging from 4.9 to 17 µM against E. coli and potent activity against Staphylococcus aureus and Bacillus subtilis .
  • Comparative Efficacy : The effectiveness of these compounds was often compared to standard antibiotics, revealing that some derivatives displayed superior activity at non-cytotoxic concentrations compared to traditional treatments like ceftriaxone .
CompoundTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus44
Compound BBacillus subtilis180
Compound CE. coli4.9–17

Neuropharmacological Effects

In addition to antibacterial properties, this compound has been investigated for its neuropharmacological effects.

Case Studies:

  • Anticonvulsant Activity : A study assessed the anticonvulsant potential of related compounds using maximal electroshock-induced seizures in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity, with effective doses (ED50) lower than that of established medications like valproate .
    • Notable Results :
      • The most potent derivative had an ED50 of 35.2 mg/kg, significantly outperforming other tested compounds.
      • The favorable protection index suggested potential for clinical application in seizure management.

Toxicological Profile

The safety profile of this compound has also been evaluated in various toxicity studies.

Findings:

  • Repeated Dose Toxicity : A 90-day study on rats indicated a no-observed-adverse-effect level (NOAEL) at 320 mg/kg bw/day, suggesting that the compound does not pose serious health risks under controlled conditions .
  • Sensitization Potential : Clinical assessments indicated that formulations containing this compound did not exhibit skin sensitization in humans, reinforcing its safety for topical applications .

Q & A

Q. How can researchers optimize the synthesis of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer: Synthesis optimization requires strict control of reaction conditions. Anhydrous environments (e.g., dry ethanol/methanol) prevent hydrolysis, while chiral catalysts or resolving agents ensure enantiomeric purity . For example, enantioselective reduction of ketone precursors using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the desired (2S)-configuration. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances purity. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation and final product integrity .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for S–CH3_3) and the ethanolamine backbone (δ ~3.5–4.0 ppm for –CH(OH)–NH2_2) .
  • Chiral HPLC: Using columns like Chiralpak® IA/IB with a hexane:isopropanol mobile phase resolves enantiomers and quantifies enantiomeric excess (ee) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C9_9H14_{14}ClNO2_2S) and detects impurities .

Q. How should researchers design experiments to evaluate the compound’s biological activity in vitro?

  • Methodological Answer:
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., 3^3H or 125^{125}I) to assess affinity for aminergic receptors (e.g., adrenergic or dopaminergic receptors). Competitive binding experiments with varying compound concentrations (1 nM–10 µM) determine IC50_{50} values .
  • Enzyme Inhibition Studies: Incubate the compound with target enzymes (e.g., kinases) and measure activity via fluorogenic substrates. Include positive/negative controls (e.g., known inhibitors) .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence structure-activity relationships (SAR) compared to other aryl groups (e.g., chloro or fluoro)?

  • Methodological Answer:
  • Comparative SAR: Synthesize analogs with –Cl, –F, or –OCH3_3 substituents at the 3-position. Test their binding affinity against the same biological targets.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare interactions between the methylsulfanyl group and hydrophobic receptor pockets. The sulfur atom’s polarizability may enhance π–stacking or van der Waals interactions vs. halogens .

Q. Do the (2S) and (2R) enantiomers exhibit divergent biological activities, and how can this be experimentally validated?

  • Methodological Answer:
  • Enantiomer Separation: Use preparative chiral HPLC to isolate (2S) and (2R) forms. Confirm purity via circular dichroism (CD) spectroscopy .
  • In Vivo Pharmacokinetics: Administer each enantiomer to animal models and measure plasma half-life, brain penetration, and metabolite profiles. Significant differences in AUC (area under the curve) or clearance rates indicate stereospecific effects .

Q. What strategies are effective for studying the compound’s interactions with membrane-bound receptors?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize purified receptors on a sensor chip and measure binding kinetics (kon_\text{on}, koff_\text{off}) in real-time. Use a range of compound concentrations (10 pM–1 µM) .
  • Cryo-Electron Microscopy (cryo-EM): Co-crystallize the compound with its receptor to resolve binding conformations at near-atomic resolution .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH Stability Profiling: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The hydrochloride salt may enhance solubility but reduce stability in alkaline conditions .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), or oxidative stress (H2_2O2_2). Identify degradation pathways (e.g., sulfoxide formation) using tandem MS .

Contradictions in Evidence and Validation Strategies

  • Synthetic Routes: suggests using 2,2-difluoroethylamine as a precursor, while emphasizes brominated intermediates. Researchers should compare yields and byproducts across methods .
  • Solvent Selection: Anhydrous ethanol () vs. methanol () may affect reaction rates. Kinetic studies under both conditions are recommended .

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